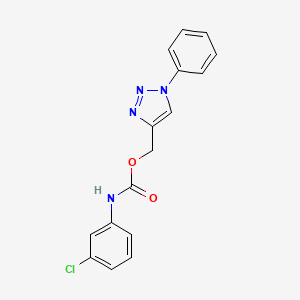

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate

Description

Properties

IUPAC Name |

(1-phenyltriazol-4-yl)methyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4O2/c17-12-5-4-6-13(9-12)18-16(22)23-11-14-10-21(20-19-14)15-7-2-1-3-8-15/h1-10H,11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKAPOHRGRTWIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)COC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity.

-

Step 1: Synthesis of 1-phenyl-1H-1,2,3-triazole

Reagents: Phenylacetylene, sodium azide, copper(I) bromide, and a suitable solvent (e.g., dimethyl sulfoxide).

Conditions: The reaction is carried out at room temperature under an inert atmosphere.

Product: 1-phenyl-1H-1,2,3-triazole.

-

Step 2: Formation of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate

Reagents: 1-phenyl-1H-1,2,3-triazole, 3-chlorophenyl isocyanate, and a suitable base (e.g., triethylamine).

Conditions: The reaction is carried out at room temperature with stirring.

Product: (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced carbamate compounds.

Scientific Research Applications

(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazole-carbamate hybrids. Below is a comparative analysis with structurally related compounds:

Key Observations

- Triazole Core Variations : The 1,2,3-triazole in the target compound contrasts with 1,2,4-triazole isomers in analogues (e.g., ). The 1,2,3-triazole offers superior regioselectivity in copper-catalyzed azide-alkyne cycloadditions (CuAAC), enabling efficient synthesis .

- Carbamate vs.

- Substituent Effects : The 3-chlorophenyl group in the target compound introduces steric and electronic effects distinct from fluorinated () or coumarin-linked () analogues, influencing binding affinity and solubility.

Research Findings and Mechanistic Insights

- Triazole-Carbamate Synergy : The triazole’s hydrogen-bonding capacity and the carbamate’s electrophilicity may synergize in enzyme inhibition, as seen in analogous anti-inflammatory agents ().

Biological Activity

The compound (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate represents a significant class of triazole derivatives known for their diverse biological activities. Triazoles are heterocyclic compounds that have been extensively researched for their potential therapeutic applications, including antimicrobial, anticancer, and antiviral activities. This article provides a comprehensive overview of the biological activity of this specific compound, highlighting key findings from recent studies.

The molecular formula of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate is . It has a molecular weight of approximately 283.72 g/mol. The compound's structure includes a triazole ring and a carbamate moiety, which are crucial for its biological interactions.

Biological Activity Overview

Recent studies have demonstrated that triazole derivatives exhibit a range of biological activities. The specific compound under discussion has shown promise in various applications:

1. Anticancer Activity

Research indicates that derivatives of triazoles can act as potent inhibitors of steroid sulfatase (STS), an enzyme implicated in breast cancer progression. For instance, sulfamoylated derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been evaluated for their STS inhibitory potency. One study reported that certain derivatives exhibited IC50 values significantly lower than the reference compound Irosustat, indicating enhanced efficacy in inhibiting STS activity in MCF-7 breast cancer cells .

| Compound | IC50 (nM) | Reference |

|---|---|---|

| 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | 36.78 | |

| (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-(3-chlorophenyl)carbamate | TBD |

2. Antiviral Activity

Triazole derivatives have also been investigated for their antiviral properties. The design and synthesis of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives demonstrated notable anti-HIV activity. For example, certain analogues showed EC50 values as low as 3.13 µM against HIV-1 . While specific data on the compound may be limited, its structural similarities suggest potential antiviral activity.

3. Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Studies have indicated that compounds containing the triazole ring can inhibit various bacterial strains and fungi. The inclusion of substituents such as chlorophenyl may enhance these properties by increasing lipophilicity and improving membrane penetration.

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

Case Study 1: Inhibition of Steroid Sulfatase

A study focused on the synthesis of sulfamoylated triazole derivatives revealed that modifications at the meta position significantly affected STS inhibition potency. The most active compounds were identified through structure–activity relationship (SAR) studies .

Case Study 2: HIV Replication Inhibition

Another investigation into the antiviral properties of triazole derivatives demonstrated that specific substitutions could enhance binding affinity to viral proteins involved in HIV replication. This was evidenced by surface plasmon resonance assays confirming direct interactions with CA proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.